N-[(Z)-4-phenyliminopent-2-en-2-yl]aniline
Description
N-[(Z)-4-Phenyliminopent-2-en-2-yl]aniline is a Schiff base derivative characterized by a conjugated imine group (C=N) in the Z-configuration, linking an aniline moiety to a pent-2-en-2-yl chain substituted with a phenyl group. This compound belongs to the class of aromatic imines, which are pivotal in coordination chemistry, catalysis, and materials science due to their electron-rich structures and ability to form stable metal complexes.
Properties
Molecular Formula |
C17H18N2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-[(Z)-4-phenyliminopent-2-en-2-yl]aniline |
InChI |
InChI=1S/C17H18N2/c1-14(18-16-9-5-3-6-10-16)13-15(2)19-17-11-7-4-8-12-17/h3-13,18H,1-2H3/b14-13-,19-15? |
InChI Key |
PWYOZUDBDQUBBL-HHKIJBQESA-N |
Isomeric SMILES |
C/C(=C/C(=NC1=CC=CC=C1)C)/NC2=CC=CC=C2 |
Canonical SMILES |
CC(=CC(=NC1=CC=CC=C1)C)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-4-phenyliminopent-2-en-2-yl]aniline typically involves the condensation reaction between aniline and a suitable carbonyl compound, such as 4-phenyl-2-pentanone. The reaction is usually carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the Schiff base. The reaction can be represented as follows:
[ \text{Aniline} + \text{4-phenyl-2-pentanone} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids or transition metal complexes can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-4-phenyliminopent-2-en-2-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and carbonyl compound.
Substitution: The phenyl and aniline groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the starting materials.
Scientific Research Applications
N-[(Z)-4-phenyliminopent-2-en-2-yl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Medicine: Schiff bases, including this compound, are investigated for their antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(Z)-4-phenyliminopent-2-en-2-yl]aniline involves its ability to form stable complexes with metal ions, which can then interact with biological molecules. The Schiff base moiety can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-[(Z)-4-phenyliminopent-2-en-2-yl]aniline with key analogues, highlighting structural variations, physicochemical properties, and applications:
Key Observations:
Electronic Effects: Substituents like nitro (e.g., ) and methylsulfanyl () modulate electron density. Nitro groups enhance electrophilicity, while methylsulfanyl may act as a weak electron donor.
Applications :
- Azo derivatives () are used in dyes due to chromophoric N=N bonds.
- Silane-modified anilines () excel in adhesion, contrasting with imine derivatives’ roles in metal coordination.
- Chlorinated analogues () may exhibit biological activity, though toxicity risks align with SIN List concerns for aromatic amines ().
Structural and Analytical Insights
- Synthesis: Imine formation typically involves refluxing aldehydes/ketones with anilines in ethanol, as seen for thiophene-containing analogues (). The Z-configuration is retained via steric control during condensation.
- Crystallography : Tools like SHELX () and ORTEP-III () are critical for resolving Z/E isomerism and molecular packing. For example, the nitrothiophene derivative in was characterized via single-crystal X-ray diffraction (R factor = 0.050).
Biological Activity
N-[(Z)-4-phenyliminopent-2-en-2-yl]aniline, a compound with potential therapeutic applications, has garnered interest due to its unique structural properties and biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview for researchers and professionals in the field.
Chemical Structure and Synthesis
This compound is classified as a Schiff base, formed through the condensation reaction of an amine with an aldehyde or ketone. The chemical formula is , and its structure is characterized by a phenyl group attached to an imine functional group.
Synthesis Method:
- Starting Materials: Aniline and 4-phenylpent-2-enal.
- Reaction Conditions: Typically conducted in an organic solvent under reflux conditions to facilitate the formation of the imine bond.
- Purification: The crude product can be purified using recrystallization techniques.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values suggest effectiveness comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial growth.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study conducted on MCF-7 (breast cancer) cells showed that treatment with N-[(Z)-4-phenyliminopent-2-en-2-y]aniline resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Flow cytometry analysis indicated increased annexin V positivity, confirming apoptosis induction.
Mechanistic Insights
The biological activities of N-[(Z)-4-phenyliminopent-2-en-2-y]aniline can be attributed to its ability to interact with cellular targets:
- DNA Interaction: Studies suggest that the compound can intercalate into DNA, leading to structural alterations that inhibit replication.
- Enzyme Inhibition: Preliminary data indicate potential inhibition of topoisomerases involved in DNA unwinding during replication.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, further promoting apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
